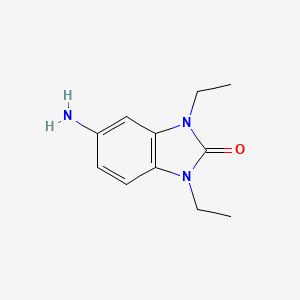

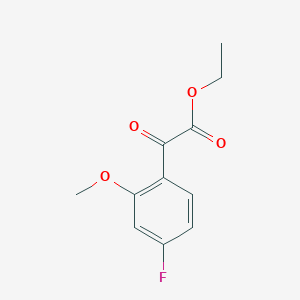

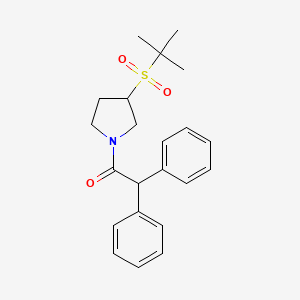

![molecular formula C14H23N3O2 B3009362 N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034483-85-5](/img/structure/B3009362.png)

N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzimidazole derivatives and their synthesis, which can provide insights into the chemical and pharmacological characteristics of similar compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives is well-documented in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides, which are structurally related to the compound , involves the use of imidazolyl moieties as a core structure . Similarly, the synthesis of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives is achieved by incorporating a piperazine moiety and studying the influence of different substituents on the benzimidazole ring . Another approach to synthesizing benzimidazole derivatives is described in the synthesis of 5-carboxamide-substituted tetrahydrochromeno[7,8-d]imidazoles, which involves the Curtius and Hofmann rearrangements to introduce the amino function . These methods could potentially be adapted to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial in determining their pharmacological activity. The presence of the imidazolyl group is a key feature in these compounds, as it has been shown to replace other functional groups to produce desired electrophysiological activity . The influence of different substituents on the benzimidazole ring, such as the isopropyl group, has been found to affect the affinity for certain receptors, indicating the importance of structural variations in these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by their functional groups and substituents. For example, the presence of a piperazine moiety and various alkylene spacers can modulate the affinity and activity of these compounds at different receptors . The ability to undergo reactions such as the Curtius and Hofmann rearrangements also demonstrates the versatility of benzimidazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide are not detailed in the provided papers, the properties of related benzimidazole derivatives can be inferred. These compounds typically exhibit moderate to high affinity for certain receptors, and their pharmacological activity can range from antagonist to partial agonist, depending on the structural modifications . The electrophysiological activity of these compounds, as demonstrated in in vitro and in vivo models, suggests that they may have potential as therapeutic agents .

Applications De Recherche Scientifique

Antiallergic and Antihypertensive Agents

Research has delved into the synthesis and evaluation of compounds with significant antiallergic and antihypertensive properties. For instance, studies on antianaphylactic agents led to the development of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, which demonstrated notable antiallergic activity. These compounds, particularly those bearing an isopropyl group, showed enhanced activity, some being significantly more potent than disodium cromoglycate, highlighting their potential for clinical application in treating allergic reactions (Nohara et al., 1985). Another line of research introduced N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensive agents, marking a significant advancement in the development of treatments for hypertension (Carini et al., 1991).

Antitumor Activity

The exploration of imidazotetrazinones and related heterocycles has provided insights into the mode of action of antitumor drugs like temozolomide. Novel imidazotetrazinones were synthesized to probe their cytotoxicity against cancer cell lines, although these compounds did not significantly surpass the lead structures in efficacy. This research contributes to understanding the chemical basis of antitumor activity and the design of more effective anticancer drugs (Clark et al., 1995).

Antiviral Agents

The development of imidazo[1,2-a]pyridines as antirhinovirus agents illustrates the application of chemical compounds in combating viral infections. These compounds were designed to exhibit antiviral activity, demonstrating the potential for therapeutic use against human rhinovirus infections, a common cause of the cold (Hamdouchi et al., 1999).

Propriétés

IUPAC Name |

N-(3-propan-2-yloxypropyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-10(2)19-7-3-6-15-14(18)11-4-5-12-13(8-11)17-9-16-12/h9-11H,3-8H2,1-2H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHKVBXJNWFIKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1CCC2=C(C1)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

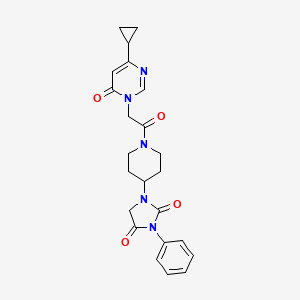

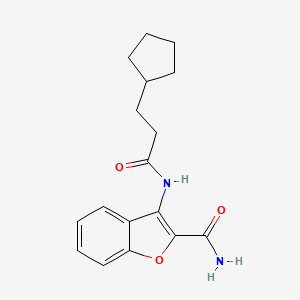

![2,4-dichloro-N-{4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}quinoline-3-carboxamide](/img/structure/B3009282.png)

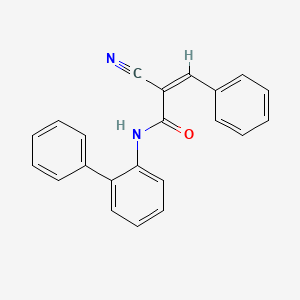

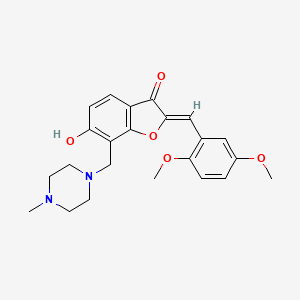

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3009288.png)

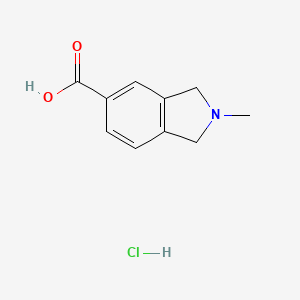

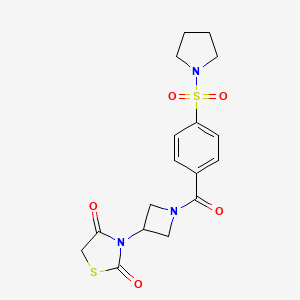

![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)

![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)